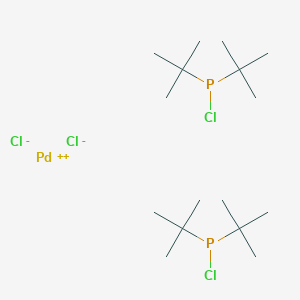

Dichlorobis(chlorodi-tert-butylphosphine)palladium(II)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Dichlorobis(chlorodi-tert-butylphosphine)palladium(II) is a highly active, air-stable catalyst for Suzuki-Miyaura cross-coupling with aryl halides including 5- and 6-membered heteroaryl chlorides . It has the empirical formula C16H36Cl4P2Pd .

Synthesis Analysis

While specific synthesis methods for Dichlorobis(chlorodi-tert-butylphosphine)palladium(II) were not found in the search results, it’s known to be a highly active catalyst for Suzuki-Miyaura cross-coupling .Molecular Structure Analysis

The molecular formula of Dichlorobis(chlorodi-tert-butylphosphine)palladium(II) is C16H36Cl4P2Pd . Its molecular weight is 538.64 .Chemical Reactions Analysis

Dichlorobis(chlorodi-tert-butylphosphine)palladium(II) is suitable for various types of reactions including Buchwald-Hartwig Cross Coupling, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .Physical And Chemical Properties Analysis

Dichlorobis(chlorodi-tert-butylphosphine)palladium(II) is a solid substance . Its SMILES string representation is Cl[Pd]Cl.CC©©P(Cl)C©©C.CC©©P(Cl)C©©C .Applications De Recherche Scientifique

Catalysis in Organic Synthesis:

- Dichlorobis(triphenylphosphine)palladium has been used in the catalysis of reductive N-heterocyclization reactions, effectively transforming N-(2-nitrobenzylidene)amines into corresponding 2H-indazole derivatives (Akazome, Kondo, & Watanabe, 1991).

- It serves as an efficient catalyst in cross-coupling reactions, demonstrated in the synthesis of indoles and 2H-indazole derivatives from nitroarenes (Akazome, Kondo, & Watanabe, 1994).

Development of Novel Complexes:

- Research has focused on the synthesis and characterization of novel palladium complexes, such as cyclometalated tri-tert-butylphosphine palladium acetate complexes, highlighting their potential as catalytic intermediates (Henderson, Alvarez, Eichman, & Stambuli, 2011).

Improvement of Existing Catalytic Processes:

- Studies have shown the use of dichlorobis(triphenylphosphine)palladium in improving the efficiency of existing catalytic processes, such as Suzuki-Miyaura cross-coupling reactions (Mphahlele & Oyeyiola, 2011).

Development of Efficient Catalytic Systems:

- Dichloro-bis(aminophosphine) complexes of palladium have been developed as highly efficient Suzuki-Miyaura catalysts with excellent functional group tolerance, demonstrating the versatility of palladium complexes in catalysis (Bolliger & Frech, 2010).

Exploration of New Reactions:

- The compound has been utilized in exploring new reaction pathways, like alkyne hydrothiolation, which selectively forms cis-configured vinyl thioethers (Gerber & Frech, 2012).

Mécanisme D'action

Target of Action

Dichlorobis(chlorodi-tert-butylphosphine)palladium(II) is a palladium-based catalyst . Its primary targets are organic compounds that undergo cross-coupling reactions .

Mode of Action

This compound acts as a catalyst in various organic reactions . It facilitates the coupling of two organic moieties through the formation and cleavage of metal-carbon bonds . The palladium center in the compound interacts with the organic substrates, enabling their coupling .

Biochemical Pathways

The compound is involved in several types of cross-coupling reactions, including Buchwald-Hartwig Cross Coupling Reaction , Heck Reaction , Hiyama Coupling , Negishi Coupling , Sonogashira Coupling , Stille Coupling , and Suzuki-Miyaura Coupling . These reactions are crucial in the synthesis of complex organic compounds, including pharmaceuticals and polymers .

Pharmacokinetics

In the context of a chemical reaction, the compound is known for itshigh reactivity and good solubility in non-polar solvents .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds . It is particularly effective in facilitating cross-coupling reactions, which are widely used in organic synthesis .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. It is typically used under inert gas conditions (nitrogen or argon) at temperatures between 2-8°C . The compound is also known for its high thermal stability , allowing it to perform effectively under a range of reaction conditions .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

Dichlorobis(chlorodi-tert-butylphosphine)palladium(II) is known to be an effective catalyst for cross-coupling reactions

Molecular Mechanism

The molecular mechanism of action of Dichlorobis(chlorodi-tert-butylphosphine)palladium(II) is primarily related to its role as a catalyst in cross-coupling reactions

Propriétés

IUPAC Name |

ditert-butyl(chloro)phosphane;dichloropalladium |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H18ClP.2ClH.Pd/c2*1-7(2,3)10(9)8(4,5)6;;;/h2*1-6H3;2*1H;/q;;;;+2/p-2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBVNVPYALHOWLN-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P(C(C)(C)C)Cl.CC(C)(C)P(C(C)(C)C)Cl.Cl[Pd]Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H36Cl4P2Pd |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide](/img/structure/B2469049.png)

![1-[(4-Butylphenyl)sulfonyl]piperazine](/img/structure/B2469058.png)

![2-chloro-N-[2-(phenethylamino)-3-pyridinyl]nicotinamide](/img/structure/B2469063.png)

![(E)-1-isopropyl-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide](/img/structure/B2469064.png)

![2-(5-Chloro-1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride](/img/no-structure.png)